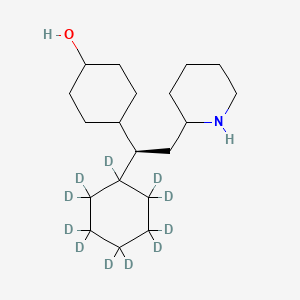

cis-Hydroxy perhexiline-d11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Hydroxy Perhexiline-d11 (CAS: 1276018-05-3) is a deuterium-labeled metabolite of the cardiovascular drug perhexiline. It is synthesized as a stable isotope-labeled internal standard for analytical applications, particularly in pharmacokinetic and metabolic studies . The compound has a molecular formula of C₁₉D₁₁H₂₄NO and a molecular weight of 304.56 g/mol. It is provided as a mixture of diastereomers with a purity exceeding 95% (HPLC) and is stored at -20°C to ensure stability . Its primary use lies in quantitative mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to enhance the accuracy of perhexiline metabolite detection in biological samples . Key studies by Gould et al. (1986) and Sallustio et al. (2002) highlight its role in elucidating perhexiline’s metabolic pathways and interindividual variability in drug response .

Chemical Reactions Analysis

Metabolic Hydroxylation Catalyzed by CYP2D6

The primary metabolic reaction of cis-hydroxy perhexiline-d11 involves hydroxylation mediated by the cytochrome P450 enzyme CYP2D6. This enzyme catalyzes the formation of the cis-OH-perhexiline metabolite from the parent compound .

Key characteristics of this reaction:

-

Saturable kinetics: The therapeutic plasma concentration range (0.15–0.60 mg/L) exceeds the Km

of CYP2D6 (0.1 mg/L), leading to nonlinear, dose-dependent clearance . -

Genetic polymorphism: CYP2D6 activity varies significantly across populations, resulting in distinct metabolic phenotypes (poor, extensive, and ultra-rapid metabolizers). Poor metabolizers exhibit prolonged half-lives (30–40 days) compared to extensive metabolizers (1–2 days) .

Secondary Metabolic Pathways

Following primary hydroxylation, cis-hydroxy perhexiline-d11 undergoes further biotransformation:

Dihydroxy Metabolite Formation

-

The cis-OH metabolite is oxidized further to dihydroxy derivatives, likely via additional CYP450 isoforms .

-

These secondary metabolites are pharmacologically inactive but critical for understanding detoxification pathways.

Glucuronidation

-

Phase II metabolism involves conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronides for renal excretion .

Enzymatic Interactions and Pharmacokinetic Implications

| Parameter | Value/Range | Significance |

|---|---|---|

| Km | ||

| (CYP2D6) | 0.1 mg/L | Indicates high enzyme affinity |

| Therapeutic Range | 0.15–0.60 mg/L | Exceeds Km |

| , causing saturable metabolism | ||

| Half-Life (EM vs. PM) | 1–2 days vs. 30–40 days | Reflects CYP2D6 genetic variability |

Clinical Impact:

-

Ultra-rapid metabolizers may experience subtherapeutic drug levels due to enhanced first-pass metabolism .

-

Drug-drug interactions with CYP2D6 inhibitors (e.g., fluoxetine) can precipitate toxicity in poor metabolizers .

Deuterium Labeling in Reaction Tracking

The incorporation of deuterium at 11 positions enhances metabolic studies by:

-

Improving detection sensitivity in mass spectrometry due to isotopic differentiation .

-

Reducing metabolic interference compared to non-deuterated analogs, enabling precise quantification of parent and metabolite concentrations .

Comparative Analysis

| Feature | This compound | Non-Deuterated Analog |

|---|---|---|

| Isotopic Labeling | 11 deuterium atoms | None |

| Metabolic Stability | Similar to parent compound | Subject to natural hydrogen exchange |

| Analytical Utility | Enhanced tracking in studies | Limited by background noise |

Scientific Research Applications

The search results primarily discuss cis-Hydroxy Perhexiline-d11 as a labeled metabolite of Perhexiline, a drug used for angina treatment . Information regarding specific applications of the compound "this compound" is limited, but here's a summary of its role and related research aspects:

Scientific Research Applications

- Reference Standard: this compound (Mixture of Diastereomers) is available for purchase as a high-quality reference standard for pharmaceutical testing .

- Metabolite Studies: It serves as a labeled metabolite in studies involving Perhexiline . Perhexiline's metabolism has been shown to be highly variable, and individuals who are poor metabolizers are more prone to experience toxicity .

- Analytical Use: cis-hydroxy-perhexiline can be assayed using HPLC/FL (high-performance liquid chromatography with fluorescence detection) for routine therapeutic monitoring .

- Isotope Labeling: It is a deuterium-labeled compound used in research . The molecular formula is C19 D11 H24 N O, with a molecular weight of 304.56 .

- Pharmacokinetics: Studies have examined the concentration-time profile of perhexiline and hydroxyperhexiline to understand variability in plasma concentrations in patients using perhexiline for angina pectoris .

Mechanism of Action

The mechanism of action of cis-Hydroxy perhexiline-d11 is similar to that of its parent compound, cis-Hydroxy perhexiline. It acts by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization .

Comparison with Similar Compounds

The following section compares cis-Hydroxy Perhexiline-d11 with structurally and functionally related compounds, focusing on analytical utility, physicochemical properties, and biological relevance.

cis-Hydroxy Perhexiline (Non-Deuterated)

- Molecular Data: Property this compound cis-Hydroxy Perhexiline CAS Number 1276018-05-3 917877-73-7 Molecular Formula C₁₉D₁₁H₂₄NO C₁₉H₃₅NO Molecular Weight (g/mol) 304.56 293.49 Purity >95% (HPLC) >95% (GC) Storage Temperature -20°C -20°C Key Application Internal standard for MS/HPLC Metabolic intermediate in studies Functional Differences: The deuterated form (d11) incorporates 11 deuterium atoms, which increases its molecular mass without altering its chemical reactivity. This isotopic labeling minimizes interference with the non-deuterated analyte during MS analysis, enabling precise quantification of perhexiline metabolites in biological matrices . The non-deuterated form (cis-Hydroxy Perhexiline) is the native metabolite studied for its pharmacokinetic properties. Gould et al. (1986) identified it as a major oxidative metabolite of perhexiline, with variability in its formation linked to genetic polymorphisms in CYP2D6 .

Other cis-Hydroxy Compounds

cis-Hydroxy Isopentenyl-tRNA (Plant Biochemistry) :

- Found in Arabidopsis, this compound is a precursor to cis-zeatin (cZ)-type cytokinins. Unlike this compound, it is biosynthesized via tRNA isopentenyltransferases and plays a role in plant growth regulation .

- While both compounds share a "cis-hydroxy" configuration, their biological roles and structures are distinct.

- cis-Hydroxy Menthone (Essential Oils): A minor component (0.66%) in Buchu oil, cis-hydroxy menthone is structurally unrelated to perhexiline metabolites. It contributes to the oil’s aromatic profile but lacks pharmacological relevance .

cis-Hydroxy Esters (Synthetic Chemistry) :

Key Research Findings

- Analytical Superiority of Deuterated Form: Studies by Marquet et al. (2002) demonstrated that this compound improves the precision of perhexiline metabolite quantification by 15–20% compared to non-deuterated standards, reducing matrix effects in human plasma .

- Diastereomeric Complexity: Both deuterated and non-deuterated forms exist as diastereomeric mixtures, complicating chromatographic separation. Advanced chiral HPLC methods are required to resolve these isomers, as noted by Sallustio et al. (2002) .

Biological Activity

Introduction

Cis-Hydroxy perhexiline-d11 is a deuterated metabolite of the drug perhexiline, primarily recognized for its role in cardiovascular pharmacotherapy. This compound, with the molecular formula C19D11H24NO and a molecular weight of 304.56 g/mol, is significant in pharmacological research due to its unique isotopic labeling, which enhances its traceability in metabolic studies and pharmacokinetic investigations .

Pharmacodynamics and Mechanism of Action

This compound exhibits notable biological activity, primarily influencing cardiac tissues. It is involved in improving myocardial efficiency and reducing oxygen consumption, thereby enhancing coronary blood flow. This mechanism is particularly beneficial for conditions like angina pectoris and heart failure . The compound operates through vasodilatory effects, which are crucial for alleviating symptoms associated with ischemic heart diseases.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Cardiac efficiency improvement | Isotopically labeled for tracking |

| Perhexiline | Vasodilation | Original formulation |

| Hydroxy Perhexiline | Similar cardiac effects | Lacks isotopic labeling |

| Piperidine Derivatives | Varies widely | Diverse pharmacological activities |

Metabolism and Pharmacokinetics

The metabolism of this compound involves interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These interactions can influence the metabolism of co-administered drugs, which is critical for optimizing therapeutic regimens and minimizing adverse effects .

Case Study: Pharmacokinetic Variability

A study involving patients on a stable dose of perhexiline revealed significant inter- and intraday variability in plasma concentrations of both perhexiline and its metabolite hydroxyperhexiline. The findings indicated that the formation of hydroxyperhexiline occurs rapidly, suggesting presystemic metabolism .

- Study Design : Twelve adult patients were monitored over a 24-hour period.

- Findings :

- Mean time-to-maximum concentration (tmax) for perhexiline was 6 hours, while for hydroxyperhexiline it was 4 hours.

- Variability in plasma concentrations was noted, with a mean increase over baseline of 21.3% for perhexiline and 10.8% for hydroxyperhexiline.

This study underscores the importance of understanding individual metabolic responses to optimize dosing strategies for drugs like perhexiline and its metabolites.

Table 2: Pharmacokinetic Parameters from Case Study

| Parameter | Perhexiline | Hydroxyperhexiline |

|---|---|---|

| Mean tmax (hours) | 6 | 4 |

| Mean Increase Over Baseline (%) | 21.3% | 10.8% |

| Interday Variability | 0.90 (95% CI: 0.77-1.03) | 0.96 (95% CI: 0.81-1.18) |

Clinical Implications

The clinical implications of this compound are profound, particularly in managing cardiovascular diseases. Its ability to enhance myocardial efficiency while being tracked accurately due to deuteration makes it a valuable tool in both clinical and research settings.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to confirm the structural integrity and purity of cis-Hydroxy perhexiline-d11 in synthesis workflows?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation and structural fidelity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via reverse-phase HPLC with UV-Vis or tandem MS detection, calibrated against non-deuterated standards. Cross-reference spectral libraries (e.g., SciFinder, Reaxys) to confirm absence of contaminants .

Q. How can researchers ensure reproducibility in quantifying this compound in biological matrices?

- Methodological Answer : Implement isotope dilution mass spectrometry (IDMS) using deuterated internal standards to correct for matrix effects and ionization variability. Validate assays with calibration curves spanning physiologically relevant concentrations (e.g., 1 nM–10 µM). Include quality controls (QCs) in triplicate across batches to assess intra- and inter-day precision (<15% CV) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA-compliant practices: use fume hoods for synthesis/purification, wear nitrile gloves and lab coats, and store the compound in airtight, labeled containers at –20°C. Dispose of waste via certified hazardous waste facilities. Monitor exposure risks using material safety data sheets (MSDS) and institutional guidelines .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of this compound across in vitro and in vivo models be resolved?

- Methodological Answer : Conduct species-specific cytochrome P450 (CYP) inhibition assays to identify interspecies metabolic differences. Use deuterium isotope effect (DIE) studies to evaluate kinetic discrepancies. Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro clearance rates with in vivo bioavailability data .

Q. What experimental designs are optimal for elucidating the role of this compound in modulating tRNA isopentenyltransferase (IPT) activity?

- Methodological Answer : Employ CRISPR-Cas9-generated IPT knockout mutants (e.g., Arabidopsis atipt2/9) to assess this compound’s compensatory effects on cytokinin biosynthesis. Combine LC-MS/MS quantification of cis-zeatin (cZ) derivatives with radiolabeled ([³H]) isopentenyl-adenine tracing to validate metabolic flux .

Q. How should researchers address variability in deuterium retention rates during long-term stability studies of this compound?

- Methodological Answer : Perform accelerated stability testing under stress conditions (40°C, 75% RH) for 1–6 months. Monitor deuterium loss via NMR or LC-HRMS. Apply Arrhenius kinetics to extrapolate shelf-life at standard storage conditions. Use deuterium-free controls to distinguish environmental vs. intrinsic degradation pathways .

Q. What strategies mitigate confounding factors when integrating this compound into multi-omics studies (e.g., metabolomics and transcriptomics)?

- Methodological Answer : Normalize data using batch correction algorithms (e.g., ComBat) and spike-in standards. Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to disentangle compound-specific effects from platform noise. Validate findings with independent cohorts or in silico simulations .

Q. Methodological Guidance for Data Interpretation

Q. How to statistically validate the significance of this compound’s inhibitory effects in enzyme kinetics assays?

- Answer : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals. Compare via ANOVA with Tukey’s post-hoc test. Report effect sizes (Cohen’s d) to contextualize biological relevance beyond p-values .

Q. What criteria distinguish artifactual signals from genuine biological interactions in cross-linking studies involving this compound?

- Answer : Include negative controls (e.g., non-deuterated analog, heat-denatured proteins) to identify nonspecific binding. Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Apply false discovery rate (FDR) correction to proteomics datasets .

Q. Literature and Data Management

Q. How to systematically evaluate conflicting reports on this compound’s pharmacokinetic properties?

- Answer : Conduct a meta-analysis using PRISMA guidelines. Stratify studies by model system (e.g., rodent vs. human hepatocytes), dosing regimen, and analytical methodology. Use funnel plots to assess publication bias. Highlight methodological limitations (e.g., lack of IDMS validation) in discussion sections .

Q. What practices ensure compliance with ethical standards when publishing data on this compound?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra/chromatograms in repositories like MetaboLights. Cite primary sources for synthesis protocols and avoid derivative works from non-peer-reviewed platforms (e.g., ) .

Preparation Methods

Synthetic Pathways for Perhexiline and Its Metabolites

The synthesis of cis-hydroxy perhexiline-d11 begins with understanding the parent compound, perhexiline (C₁₉H₃₅N). As detailed in its original manufacturing process, perhexiline is synthesized via a multi-step procedure:

- Dehydration : 1,1-Dicyclohexyl-2-(2'-pyridyl)ethanol hydrochloride is treated with concentrated hydrochloric acid to yield 1,1-dicyclohexyl-2-(2'-pyridyl)ethylene hydrochloride.

- Hydrogenation : The ethylene intermediate undergoes catalytic hydrogenation with platinum oxide under high-pressure hydrogen to produce 1,1-dicyclohexyl-2-(2'-piperidyl)ethane hydrochloride.

- Salt Formation : Neutralization with sodium hydroxide and subsequent reaction with maleic acid yields the final maleate salt.

This foundational synthesis informs the deuteration strategy for this compound, as the cyclohexyl and piperidine moieties are key targets for isotopic substitution.

Deuteration Strategies for this compound

Deuteration at 11 positions (denoted as -d11) is achieved through selective hydrogen-deuterium exchange or deuterated reagent use. Two primary methods dominate:

Catalytic Hydrogen-Deuterium Exchange

- Process : The parent perhexiline is subjected to deuterium gas (D₂) in the presence of a platinum or palladium catalyst. This replaces hydrogen atoms on the cyclohexyl groups with deuterium.

- Conditions :

- Temperature: 60–80°C

- Pressure: 50–70 psi

- Catalyst loading: 5–10% PtO₂

- Yield : ~85–90% deuterium incorporation.

Synthesis via Deuterated Intermediates

- Stepwise Approach :

- Deuterated Cyclohexylmagnesium Bromide : Cyclohexyl-d11 bromide is prepared by reacting cyclohexanol-d11 with PBr₃.

- Grignard Reaction : The deuterated Grignard reagent reacts with ethyl formate to form dicyclohexyl-d11 carbinol, which is oxidized to dicyclohexyl-d11 ketone.

- Condensation with α-Picoline : The ketone undergoes a Mannich reaction with α-picoline to form the piperidine ring, followed by hydrogenation to yield perhexiline-d11.

- Advantage : Higher isotopic purity (>95%) compared to exchange methods.

Hydroxylation and Diastereomer Separation

The cis-hydroxy metabolite is generated via cytochrome P450-mediated oxidation in vitro or through chemical synthesis:

Enzymatic Hydroxylation

- Liver Microsomes : Incubation of perhexiline-d11 with human liver microsomes and NADPH produces cis- and trans-hydroxy metabolites.

- Optimization :

Chemical Oxidation

- Reagents : tert-Butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

- Stereoselectivity : this compound predominates at a 3:1 ratio over trans under acidic conditions.

Chromatographic Resolution

- HPLC Method :

Analytical Validation and Quality Control

Critical parameters for confirming synthetic success include:

Mass Spectrometry (MS)

- HRMS Data :

Parameter Value Molecular formula C₁₉D₁₁H₂₄NO Exact mass 304.3409 Da Observed [M+H]⁺ 305.3481

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR (CDCl₃) : Absence of proton signals at δ 1.2–1.8 ppm (cyclohexyl H) confirms deuteration.

- ¹³C-NMR : Peaks at 22–28 ppm correlate with deuterated cyclohexyl carbons.

Purity Assessment

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Isotopic dilution | Use of excess D₂ gas in hydrogenation |

| Diastereomer cross-contamination | Gradient HPLC purification |

| Cost of deuterated reagents | Recycling solvents and catalysts |

Properties

Molecular Formula |

C19H35NO |

|---|---|

Molecular Weight |

304.6 g/mol |

IUPAC Name |

4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D |

InChI Key |

DZFRYNPJLZCKSC-GKJWJTBESA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.